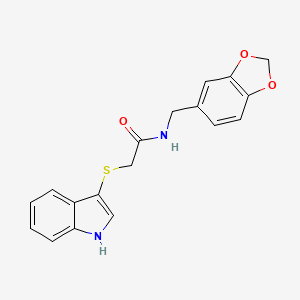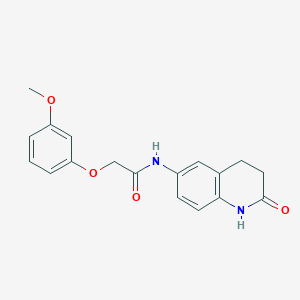![molecular formula C21H23NO4S B2479794 N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide CAS No. 2415628-79-2](/img/structure/B2479794.png)
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound belongs to the class of benzamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, some studies suggest that this compound acts by modulating different molecular targets, including ion channels, receptors, and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects, depending on the target system. Some of the effects observed in different studies include:
1. Inhibition of cell proliferation and induction of apoptosis in cancer cells.
2. Neuroprotection against oxidative stress and neurotoxicity.
3. Analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency and selectivity against different molecular targets.
2. Low toxicity and side effects in animal models.
3. Easy synthesis and purification methods.
Some of the limitations include:
1. Limited availability and high cost of the compound.
2. Lack of clinical data on the safety and efficacy of the compound.
3. Need for further studies to understand the mechanism of action and optimize the dosage and administration.
Future Directions
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide has several potential future directions for research. Some of the possible areas of investigation include:
1. Development of novel analogs with improved potency and selectivity.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
3. Investigation of the potential applications of the compound in other fields, such as agriculture and materials science.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans for different indications.
In conclusion, this compound is a chemical compound that has shown promising results in different research areas. This compound has potential applications in cancer research, neuroprotection, and pain management. However, further studies are needed to fully understand the mechanism of action and optimize the dosage and administration.
Synthesis Methods
The synthesis of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide can be achieved through different methods, including the reaction of 3,4,5-trimethoxybenzoic acid with 1-(1-benzothiophen-3-yl)propan-2-amine in the presence of a coupling agent. Other methods involve the use of different starting materials, such as 3,4,5-trimethoxybenzaldehyde and 1-(1-benzothiophen-3-yl)propan-2-ol.
Scientific Research Applications
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. Some of the research areas where this compound has shown promising results include:
1. Cancer research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied as a potential anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
2. Neuroprotection: this compound has been shown to protect neurons against oxidative stress and neurotoxicity. This compound has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Pain management: this compound has been shown to have analgesic properties in animal models. This compound has been studied as a potential alternative to opioids for pain management.
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-13(9-15-12-27-19-8-6-5-7-16(15)19)22-21(23)14-10-17(24-2)20(26-4)18(11-14)25-3/h5-8,10-13H,9H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOSESWFYGNKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

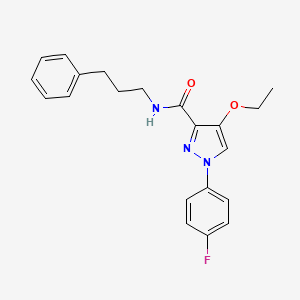
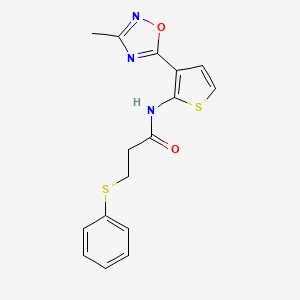

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)
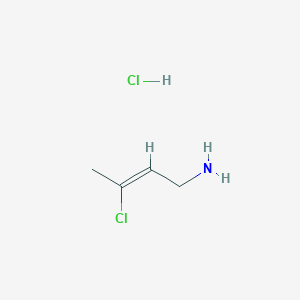
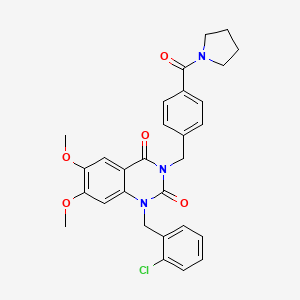
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)


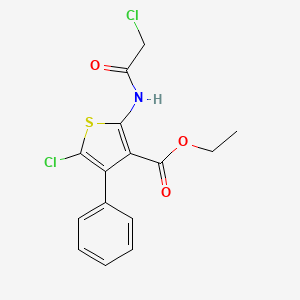
![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)
